1-(furan-2-ylmethyl)-1H-imidazole-2-thiol
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Overview
Description
1-(furan-2-ylmethyl)-1H-imidazole-2-thiol is a heterocyclic compound that features both a furan ring and an imidazole ring. The presence of these two rings in its structure makes it a compound of interest in various fields of chemistry and pharmacology. The furan ring is known for its aromatic properties and reactivity, while the imidazole ring is a common motif in many biologically active molecules.
Mechanism of Action
Target of Action
Furan derivatives have been known to target theepidermal growth factor receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer.
Mode of Action
Furan derivatives have been synthesized as anticancer agents targeting egfr . They interact with EGFR, inhibiting its function and leading to a decrease in cancer cell proliferation.
Biochemical Pathways
It’s known that egfr inhibitors can affect multiple cellular pathways, including thePI3K/Akt pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, and differentiation.
Pharmacokinetics
It’s known that the metabolism of furan compounds can vary by species . This suggests that the bioavailability of 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol may also vary depending on the species.
Result of Action
Furan derivatives have been shown to exhibit potent anticancer activities against certain cancer cell lines . This suggests that this compound may also have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol typically involves the reaction of furan-2-carbaldehyde with imidazole-2-thiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated furans, nitrofurans.
Scientific Research Applications
1-(furan-2-ylmethyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties and ability to inhibit epidermal growth factor receptor (EGFR).
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea: Studied for its bioactivity against various pathogens.
Uniqueness
1-(furan-2-ylmethyl)-1H-imidazole-2-thiol is unique due to the presence of both furan and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c12-8-9-3-4-10(8)6-7-2-1-5-11-7/h1-5H,6H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZMYAMJWLAEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CNC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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